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Compound of Interest |

Compound Name: N-(2-Hydroxyethyl)benzamide

CAS No.: 16405-21-3

Cat. No.: B3419981

. J

Introduction & Molecule Profile[1][2][3]

N-(2-Hydroxyethyl)benzamide is a polar, aromatic amide containing a primary hydroxyl group.

Its dual functionality (amide + alcohol) presents specific chromatographic challenges, including
peak tailing due to hydrogen bonding and potential hydrolysis under extreme pH conditions.

Chemical Profile

Property

Specification

Chemical Name

N-(2-Hydroxyethyl)benzamide

Synonym N-Benzoylethanolamine

Molecular Formula CoH11NO2

Molecular Weight 165.19 g/mol

LogP ~0.6 (Moderately Polar)

pKa ~14 (Amide proton), Neutral in physiological pH
Solubility High in Methanol, DMSO, Acetonitrile; Moderate

in Water

Method Selection Guide
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Select the appropriate methodology based on your sensitivity requirements and sample matrix.

Start: Define Sample Matrix

Matrix Type?

>0.1% w/w \ <1 ppm

Raw Material / API Plasma / Tissue / Trace
(High Conc.) (Low Conc.)

Method A: HPLC-UV Method B: LC-MS/MS

Limit: ~1 pg/mL Limit: ~1 ng/mL
Robust & Cost-Effective High Specificity

Click to download full resolution via product page

Figure 1: Decision matrix for selecting the optimal analytical technique.

Method A: HPLC-UV (Quality Control & Purity)

Objective: Routine quantification for synthesis monitoring or drug product assay. Principle:
Reversed-phase chromatography with UV detection targeting the benzoyl chromophore.

Chromatographic Conditions

o System: Agilent 1260/1290 or Waters Alliance/Acquity UPLC.
e Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 um).

o Why: The "end-capped" feature reduces silanol interactions with the amide/hydroxyl
groups, preventing peak tailing.

» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).
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o Mobile Phase B: Acetonitrile (HPLC Grade).

e Flow Rate: 1.0 mL/min.[1]

e Column Temp: 30°C.

o Detection: UV at 224 nm (Lambda max) and 254 nm (Reference).
* Injection Volume: 10 pL.

Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Comment

0.0 95 5 Equilibration

Hold for polar
2.0 95 5

impurities
12.0 40 60 Linear Gradient
15.0 5 95 Wash
17.0 95 5 Re-equilibration

Standard Preparation

e Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL Methanol (1.0 mg/mL).
o Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (90:10) to reach 100 pg/mL.

e Linearity Standards: Prepare 5, 10, 20, 50, and 100 pg/mL.

Method B: LC-MS/MS (Bioanalysis & Trace
Impurities)

Objective: Quantification in plasma, serum, or trace impurity profiling (< 0.05%). Principle:
Positive Electrospray lonization (ESI+) utilizing the stability of the benzoyl cation fragment.

Mass Spectrometry Parameters
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Source: ESI Positive Mode.

Capillary Voltage: 3.5 kV.

Desolvation Temp: 400°C.

Precursor lon: [M+H]* = 166.1 m/z.

itions (Multip] : itoring

Transition Precursor Collision Structural
Product (m/z) .
Type (m/z) Energy (eV) Logic

Cleavage of
amide bond;
N formation of
Quantifier 166.1 105.0 20 )
Benzoyl cation
(Ph-CO™). Highly

specific.

Loss of H20
Qualifier 1 166.1 148.1 15 (Dehydration of

alcohol tail).

Phenyl ring
Qualifier 2 166.1 77.0 35 fragment (from
105).

LC Conditions (LC-MS Compatible)

e Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 pum).

o Why: Phenyl-hexyl phases offer superior pi-pi selectivity for the aromatic benzamide ring
compared to standard C18, improving separation from matrix lipids.

» Mobile Phase A: 0.1% Formic Acid in Water.[2]
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

o Gradient: Steep gradient (10% B to 90% B in 5 mins) for rapid throughput.
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Sample Preparation Protocols

Proper sample cleanup is critical to prevent matrix effects (ion suppression) in LC-MS.

Biological Sample Protein Precipitation
(100 pL Plasma) Add 300 pL cold ACN

w| Vortex & Centrifuge

71 10,000 x g, 10 min

Evaporate to Dryness
Collect Supernatant (N2 stream @ 40°C)

Reconstitute
100 pL Mobile Phase

Click to download full resolution via product page

Figure 2: Protein Precipitation (PPT) workflow for biological matrices.

Protocol Steps (PlasmalSerum):

 Aliquot: Transfer 100 pL of plasma to a 1.5 mL Eppendorf tube.

¢ Precipitation: Add 300 pL of ice-cold Acetonitrile (containing Internal Standard, e.g., N-

Benzoyl-d5-ethanolamine).

o Agitation: Vortex vigorously for 30 seconds.

o Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

o Concentration: Transfer supernatant to a clean vial. Evaporate under Nitrogen if sensitivity

enhancement is needed (concentrate 3x).

» Reconstitution: Dissolve residue in initial mobile phase (95:5 Water:ACN).

Method Validation Parameters (ICH Q2)

To ensure regulatory compliance, validate the method using the following criteria:
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Acceptance Criteria Acceptance Criteria (LC-
Parameter
(HPLC-UV) MS/MS)
o No interference at Rt No signal in blank matrix at
Specificity ]
(Resolution > 2.0) MRM
Linearity (r?) > 0.999 > 0.995
Accuracy (Recovery) 98.0% — 102.0% 85.0% — 115.0%
o < 1.0% (System), < 2.0% ) )
Precision (RSD) < 15.0% (Bioanalytical)
(Method)
LOD/LOQ SIN>3/S/IN>10 SIN>3/S/IN>10
Stability Solution stable for 24h at RT Freeze-thaw stability (3 cycles)

Troubleshooting & Expert Insights

» Peak Tailing: If observed in HPLC-UV, increase the buffer concentration (e.g., 20 mM
Phosphate) or lower the pH to 2.0 to fully protonate any residual silanols, though the amide
is neutral. Tailing is often due to the hydroxyl group interacting with the column bed.

o Carryover: The benzamide moiety can adsorb to injector seals. Use a needle wash of 50:50
Methanol:Water with 0.1% Formic Acid.

o Hydrolysis Risk: Avoid storing samples in high pH (>9) diluents for extended periods, as the
amide bond may hydrolyze to Benzoic Acid and Ethanolamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3419981?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3419981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

